molecular formula C15H15NO3 B11321833 7-methoxy-N-(prop-2-en-1-yl)-1-benzoxepine-4-carboxamide

7-methoxy-N-(prop-2-en-1-yl)-1-benzoxepine-4-carboxamide

Cat. No.: B11321833
M. Wt: 257.28 g/mol
InChI Key: HWRAKTURYNUSLW-UHFFFAOYSA-N
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Description

7-methoxy-N-(prop-2-en-1-yl)-1-benzoxepine-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique benzoxepine structure, which is a seven-membered ring containing both oxygen and nitrogen atoms. The presence of a methoxy group and a prop-2-en-1-yl group further adds to its chemical complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-N-(prop-2-en-1-yl)-1-benzoxepine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzoxepine Ring: This step involves the cyclization of an appropriate precursor to form the benzoxepine ring. The reaction conditions often include the use of a strong base and a suitable solvent.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions, using reagents such as methyl iodide or dimethyl sulfate.

    Attachment of the Prop-2-en-1-yl Group: This step involves the alkylation of the nitrogen atom with prop-2-en-1-yl bromide or a similar reagent.

    Formation of the Carboxamide Group: The final step involves the conversion of a carboxylic acid derivative to the carboxamide group, typically using reagents like thionyl chloride followed by ammonia or an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-N-(prop-2-en-1-yl)-1-benzoxepine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide variety of substituted benzoxepine derivatives.

Scientific Research Applications

7-methoxy-N-(prop-2-en-1-yl)-1-benzoxepine-4-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound may find applications in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 7-methoxy-N-(prop-2-en-1-yl)-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, apoptosis, and signal transduction. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    7-methoxy-1-benzoxepine-4-carboxamide: Lacks the prop-2-en-1-yl group, which may affect its reactivity and biological activity.

    N-(prop-2-en-1-yl)-1-benzoxepine-4-carboxamide: Lacks the methoxy group, which may influence its chemical properties and interactions.

    7-methoxy-N-(prop-2-en-1-yl)-1-benzoxepine: Lacks the carboxamide group, which may alter its solubility and biological effects.

Uniqueness

7-methoxy-N-(prop-2-en-1-yl)-1-benzoxepine-4-carboxamide is unique due to the presence of all three functional groups (methoxy, prop-2-en-1-yl, and carboxamide) in its structure. This combination of functional groups contributes to its distinct chemical properties, reactivity, and potential biological activities, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

7-methoxy-N-prop-2-enyl-1-benzoxepine-4-carboxamide

InChI

InChI=1S/C15H15NO3/c1-3-7-16-15(17)11-6-8-19-14-5-4-13(18-2)10-12(14)9-11/h3-6,8-10H,1,7H2,2H3,(H,16,17)

InChI Key

HWRAKTURYNUSLW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC=CC(=C2)C(=O)NCC=C

Origin of Product

United States

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